Synthesis and characterization of 3-Amino-5-methylhexane-1,2-diol.
Synthesis and characterization of 3-Amino-5-methylhexane-1,2-diol.
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-methylhexane-1,2-diol
Abstract
This technical guide provides a comprehensive overview of a proposed stereoselective synthesis and detailed characterization of the novel chiral amino diol, 3-Amino-5-methylhexane-1,2-diol. Amino diol scaffolds are of significant interest in medicinal chemistry and drug development, serving as crucial building blocks for a wide range of biologically active molecules.[1][2] This document outlines a robust synthetic strategy designed to control the stereochemistry at the C2 and C3 positions, leveraging established, high-yield transformations. Furthermore, it details a complete suite of analytical methodologies for the structural elucidation and purity assessment of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers and professionals in organic synthesis and pharmaceutical development, offering both theoretical grounding and practical, field-proven protocols.
Strategic Approach to Synthesis
The molecular architecture of 3-Amino-5-methylhexane-1,2-diol, HO-CH2-CH(OH)-CH(NH2)-CH2-CH(CH3)2, features two adjacent chiral centers at C2 and C3. A successful synthesis must therefore address the challenge of stereocontrol. A logical and efficient strategy is the Sharpless Asymmetric Aminohydroxylation, which allows for the concerted, stereospecific introduction of both the amino and hydroxyl functionalities across a carbon-carbon double bond.[3]
Our proposed retrosynthetic approach begins by disconnecting the C2-hydroxyl and C3-amino groups, pointing to a suitable alkene precursor: (E)-5-methylhex-2-en-1-ol. This precursor can be readily synthesized from commercially available starting materials. This strategy provides an elegant and direct route to the target molecule, minimizing step count and maximizing atom economy.
Proposed Synthetic Workflow
The synthesis is designed as a multi-step sequence, beginning with the construction of the alkene backbone followed by the key stereoselective aminohydroxylation step.
Caption: Proposed synthetic workflow for 3-Amino-5-methylhexane-1,2-diol.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of (E)-5-methylhex-2-en-1-ol (Alkene Precursor)
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Wittig Reaction: To a stirred suspension of (Carbethoxymethylene)triphenylphosphorane (1.1 eq) in dry Tetrahydrofuran (THF), add isovaleraldehyde (1.0 eq) dropwise at 0 °C under an inert nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product, Ethyl (E)-5-methylhex-2-enoate, by flash column chromatography.
-
Reduction: Dissolve the purified ester (1.0 eq) in dry dichloromethane (DCM) and cool to -78 °C.
-
Add Diisobutylaluminium hydride (DIBAL-H, 2.2 eq, 1.0 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir for 3 hours at -78 °C.
-
Quench the reaction carefully by the dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield (E)-5-methylhex-2-en-1-ol.
Step 2: Asymmetric Aminohydroxylation and Final Product Formation
-
Reaction Setup: In a flask, prepare a mixture of t-butanol and water (1:1). Add potassium osmate(VI) dihydrate (0.002 eq) and the chiral ligand (DHQ)₂PHAL (0.01 eq).
-
Add the nitrogen source, such as chloramine-T trihydrate (3.0 eq), and stir until dissolved.
-
Cool the mixture to 0 °C and add the alkene precursor, (E)-5-methylhex-2-en-1-ol (1.0 eq).
-
Reaction Execution: Stir the reaction vigorously at 0 °C for 18-24 hours. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, add sodium sulfite and stir for an additional hour. Extract the product with ethyl acetate.
-
The resulting N-protected amino diol can be deprotected under appropriate acidic or reductive conditions depending on the nitrogen source used. For a tosyl group from chloramine-T, deprotection can be achieved using a reducing agent like sodium naphthalenide.
-
Purification: After deprotection and workup, purify the final product, 3-Amino-5-methylhexane-1,2-diol, by flash chromatography or recrystallization to yield the pure compound.
Comprehensive Characterization
A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized 3-Amino-5-methylhexane-1,2-diol. Each technique provides a unique piece of the structural puzzle.
Characterization Workflow
Caption: Integrated workflow for the characterization of the target compound.
Expected Analytical Data
The following table summarizes the predicted data from key analytical techniques.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~0.9 ppm (d, 6H, -CH(CH₃ )₂), ~1.5-1.7 ppm (m, 3H, -CH₂ -CH (CH₃)₂), ~2.8-3.0 ppm (m, 1H, CH -NH₂), ~3.4-3.6 ppm (m, 2H, CH₂ -OH), ~3.7-3.9 ppm (m, 1H, CH -OH), OH and NH₂ protons will be broad singlets, exchangeable with D₂O. |
| ¹³C NMR | Chemical Shift (δ) | ~22-24 ppm (2C, -CH(C H₃)₂), ~25 ppm (1C, -C H(CH₃)₂), ~45 ppm (1C, -C H₂-CH(CH₃)₂), ~55 ppm (1C, C H-NH₂), ~65 ppm (1C, C H₂-OH), ~75 ppm (1C, C H-OH). |
| FT-IR | Wavenumber (cm⁻¹) | 3200-3500 (broad, O-H & N-H stretch), 2850-2960 (strong, C-H stretch), 1590-1650 (N-H bend), 1050-1150 (C-O stretch).[4] |
| Mass Spec. | m/z Ratio (ESI+) | Expected [M+H]⁺ = 148.1332 for C₇H₁₈NO₂⁺. |
| HPLC | Purity Analysis | A single major peak (>95% area) on a reverse-phase column (e.g., C18) would indicate high chemical purity.[5] |
| Chiral HPLC | Stereoisomer Analysis | Separation of enantiomers/diastereomers on a chiral stationary phase to determine stereochemical purity (ee/de).[6] |
Detailed Analytical Protocols
1. NMR Spectroscopy
-
Sample Prep: Dissolve ~5-10 mg of the purified product in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).
-
Acquisition: Acquire ¹H, ¹³C, and 2D-COSY spectra on a 400 MHz or higher spectrometer. The use of a solvent like DMSO-d₆ will allow for the observation of exchangeable OH and NH protons.[7]
2. Mass Spectrometry
-
Sample Prep: Prepare a dilute solution (~1 mg/mL) of the sample in a methanol/water (1:1) mixture with 0.1% formic acid to promote ionization.
-
Analysis: Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.[5]
3. FT-IR Spectroscopy
-
Sample Prep: Place a small amount of the neat liquid sample (or a KBr pellet if solid) onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.
4. HPLC Purity and Chiral Analysis
-
Sample Prep: Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
-
Purity: Use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (both with 0.1% TFA or formic acid). Monitor with a UV detector at ~210 nm.
-
Chiral Separation: Employ a chiral stationary phase (e.g., polysaccharide-based). Screen various mobile phases (e.g., hexane/isopropanol mixtures) to achieve baseline separation of stereoisomers.[6][8] The amino group may require derivatization with a UV-active agent like o-phthaldialdehyde (OPA) for sensitive fluorescence detection.[8][9]
Safety, Handling, and Storage
-
Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handling: 3-Amino-5-methylhexane-1,2-diol is expected to be a viscous liquid or low-melting solid. It is an amine and should be considered corrosive and a potential irritant. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This guide presents a comprehensive and scientifically grounded framework for the synthesis and characterization of 3-Amino-5-methylhexane-1,2-diol. The proposed synthetic route, centered on a stereoselective aminohydroxylation, offers an efficient pathway to this novel chiral building block. The detailed characterization workflow provides a robust system for verifying the structure and purity of the final product, ensuring its suitability for downstream applications in drug discovery and development. The methodologies described herein are based on established and reliable chemical transformations and analytical techniques, providing a high degree of confidence in their successful implementation.
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